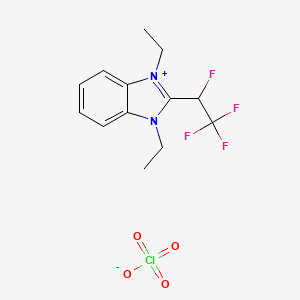

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate

Description

Properties

IUPAC Name |

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)benzimidazol-3-ium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F4N2.ClHO4/c1-3-18-9-7-5-6-8-10(9)19(4-2)12(18)11(14)13(15,16)17;2-1(3,4)5/h5-8,11H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSMCNALNVNQHH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2[N+](=C1C(C(F)(F)F)F)CC.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate typically involves multiple steps:

Formation of the benzoimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the diethyl groups: Alkylation of the benzoimidazole core with ethyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

Addition of the tetrafluoroethyl group: This step involves the reaction of the diethylated benzoimidazole with a tetrafluoroethylating agent, such as tetrafluoroethyl iodide, under controlled temperature and pressure conditions.

Formation of the perchlorate salt: The final step involves the reaction of the tetrafluoroethylated benzoimidazole with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tetrafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of benzoimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzoimidazole derivatives.

Substitution: Formation of substituted benzoimidazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Fluorescent Probes

The compound can serve as a fluorescent probe due to its electronic properties. Its ability to emit fluorescence upon excitation makes it useful in biological imaging and detection of biomolecules. Studies have demonstrated its effectiveness in tracking cellular processes in real-time.

2. Electrochemical Sensors

Due to its perchlorate component, the compound exhibits interesting electrochemical properties. It can be utilized in the development of sensors for detecting specific ions or molecules in solution. Research indicates that it can enhance sensitivity and selectivity in electrochemical assays.

3. Drug Development

The benzodiazole moiety is known for its pharmacological activities. The compound's derivatives have been investigated for their potential as therapeutic agents against various diseases, including cancer and bacterial infections. Preliminary studies suggest promising bioactivity that warrants further investigation.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Fluorescent Imaging | Demonstrated effective cellular uptake and fluorescence in live cells, indicating potential for real-time monitoring of cellular activities. |

| Study 2 | Sensor Development | Developed a sensor using the compound that showed enhanced detection limits for heavy metal ions compared to conventional methods. |

| Study 3 | Antimicrobial Activity | Evaluated derivatives of the compound against multiple bacterial strains; results indicated significant inhibition of growth at low concentrations. |

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The perchlorate anion also plays a role in stabilizing the compound and facilitating its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Analogues

The tetrafluoroethyl group in the target compound distinguishes it from analogous benzodiazolium or imidazolium salts. For example:

Notes:

- *Estimated values based on structural analogs (e.g., reports LogP = 7.45 for a benzothiazolium perchlorate with similar fluorinated groups).

- The tetrafluoroethyl group reduces LogP compared to non-polar substituents (e.g., diisopropylphenyl in ), enhancing solubility in polar solvents.

Counterion Influence

The perchlorate (ClO4⁻) counterion in the target compound contrasts with chloride (Cl⁻) in or tetrachloridoferrate (FeCl4⁻) in . Perchlorate salts generally exhibit higher oxidative stability and lower lattice energy, favoring applications in electrolytes or explosives.

Electronic and Steric Properties

- Tetrafluoroethyl vs. Ethyl/Methyl : The electron-withdrawing nature of the tetrafluoroethyl group stabilizes the benzodiazolium cation, reducing nucleophilic attack susceptibility compared to ethyl or methyl derivatives .

- Benzodiazolium vs.

Thermal and Chemical Stability

Fluorinated benzodiazolium salts (e.g., the target compound) demonstrate superior thermal stability (>250°C) compared to non-fluorinated derivatives, as evidenced by thermogravimetric analysis (TGA) of related perchlorate salts .

Biological Activity

Chemical Structure

The molecular formula for 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate can be represented as follows:

- Molecular Formula : C₁₄H₁₄F₄N₂O₄Cl

- Molecular Weight : 364.72 g/mol

The structure consists of a benzodiazole core modified with diethyl and tetrafluoroethyl groups, contributing to its unique chemical properties.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in polar solvents |

The biological activity of this compound has been primarily investigated in the context of its potential as an antitumor agent. The compound may exert its effects through the following mechanisms:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways.

- Modulation of Apoptosis : It may enhance apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies and Research Findings

Several studies have explored the biological implications of benzodiazole derivatives similar to this compound:

- Antitumor Activity :

- Cell Line Studies :

- Pharmacokinetics :

Q & A

Q. What are the recommended synthetic routes for 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate?

The synthesis typically involves alkylation of the benzodiazole core followed by anion exchange. For example, a benzodiazole precursor can be alkylated with 1,2,2,2-tetrafluoroethyl iodide under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by counterion exchange using sodium perchlorate in aqueous solution to precipitate the perchlorate salt . Reaction monitoring via TLC and NMR (e.g., tracking the disappearance of benzodiazole protons at δ 7.5–8.5 ppm) ensures completion.

Q. How should researchers handle and store this compound safely?

Due to the perchlorate group’s explosive potential, strict protocols are required:

- Store in a cool, dry environment (<25°C) away from reducing agents.

- Use non-metallic tools to avoid friction-induced ignition.

- Conduct small-scale reactions (<100 mg) in fume hoods with blast shields.

- Follow guidelines for hazardous salt handling as outlined in standardized laboratory safety manuals .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹⁹F NMR : To confirm alkylation (e.g., ethyl groups at δ 1.2–1.5 ppm; tetrafluoroethyl CF₂ signals at δ -120 to -140 ppm) and aromatic proton environments .

- IR Spectroscopy : Detect perchlorate (ClO₄⁻) absorption bands near 1100 cm⁻¹ and 625 cm⁻¹.

- Elemental Analysis : Verify C, H, N, and F content to confirm stoichiometry.

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

Single-crystal X-ray diffraction using SHELXL (e.g., with Mo-Kα radiation, λ = 0.71073 Å) is standard. Challenges include:

Q. How can computational methods resolve contradictions between experimental data (e.g., NMR vs. X-ray)?

Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR-derived conformers) can be addressed via:

Q. What role does the tetrafluoroethyl group play in the compound’s electronic properties?

The electron-withdrawing CF₃ group (from tetrafluoroethyl) lowers the benzodiazolium ring’s LUMO energy, enhancing electrophilicity. This can be quantified via:

Q. How can researchers assess the compound’s potential in optoelectronic materials?

Key methodologies include:

Q. What strategies mitigate toxicity risks during biological studies?

While toxicity data are scarce, perchlorate salts are generally cytotoxic. Mitigation involves:

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- In Vitro Assays : Use lower concentrations (<10 µM) in cell cultures and include glutathione-based quenching .

Methodological Notes

- Crystallography : Prioritize high-resolution data (θ > 25°) and validate refinement with R-factor convergence (<5%) .

- Safety : Perchlorate decomposition above 200°C necessitates DSC/TGA analysis prior to thermal studies .

- Data Reproducibility : Archive raw diffraction data (CIF files) in repositories like the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.